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molecular formula C12H10INO B8744683 4-(4-Iodophenoxy)aniline

4-(4-Iodophenoxy)aniline

Cat. No. B8744683
M. Wt: 311.12 g/mol
InChI Key: WGLBHCBJDGKRQG-UHFFFAOYSA-N
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Patent
US05389652

Procedure details

A solution of 6.04 ml (68.4 mmole) of concentrated hydrochloric acid in 25 ml of water and 25 ml of ethanol was added in a dropwise manner over 50 minutes to a mechanically stirred refluxing suspension of 23.34 g (68.4 mmole) of 4-(4'-iodophenoxy) nitrobenzene and 11.46 g (205 mmole, 3.0 equiv) of iron filings in 150 ml of water and 150 ml of ethanol. After 1 hour, the mixture was allowed to cool to room temperature and was evaporated to about 200 ml volume. The mixture was made alkaline to a pH of about 11 using 10% aqueous sodium hydroxide solution before adding 200 ml of water and 250 ml of ethyl acetate. The aqueous fraction was extracted twice with 50 ml of ethyl acetate and the combined organic phase was washed twice with 125 ml of water and 50 ml of brine, dried over MgSO4, filtered and evaporated to obtain 20.25 g of the desired product as a brown semi solid. Flash column chromatography (0-10% EtOAc/CH2Cl2 eluent) yielded 13.40 g (62.9%) of the product as pale brown crystals.
Quantity
6.04 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
23.34 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
Name
Quantity
11.46 g
Type
catalyst
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.[I:2][C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([N+:14]([O-])=O)=[CH:10][CH:9]=2)=[CH:5][CH:4]=1>O.C(O)C.[Fe]>[I:2][C:3]1[CH:18]=[CH:17][C:6]([O:7][C:8]2[CH:13]=[CH:12][C:11]([NH2:14])=[CH:10][CH:9]=2)=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
6.04 mL
Type
reactant
Smiles
Cl
Name
Quantity
25 mL
Type
solvent
Smiles
O
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
23.34 g
Type
reactant
Smiles
IC1=CC=C(OC2=CC=C(C=C2)[N+](=O)[O-])C=C1
Name
Quantity
150 mL
Type
solvent
Smiles
O
Name
Quantity
11.46 g
Type
catalyst
Smiles
[Fe]
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
a mechanically stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
CUSTOM
Type
CUSTOM
Details
was evaporated to about 200 ml volume
ADDITION
Type
ADDITION
Details
before adding 200 ml of water and 250 ml of ethyl acetate
EXTRACTION
Type
EXTRACTION
Details
The aqueous fraction was extracted twice with 50 ml of ethyl acetate
WASH
Type
WASH
Details
the combined organic phase was washed twice with 125 ml of water and 50 ml of brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC1=CC=C(OC2=CC=C(N)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 20.25 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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